molecular formula C11H15ClN2 B1520015 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride CAS No. 132539-60-7

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride

Cat. No.: B1520015
CAS No.: 132539-60-7
M. Wt: 210.7 g/mol
InChI Key: RFTZBJTXIIILJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.7 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride is involved in the synthesis of pharmacologically active compounds. It has been utilized in the synthesis of β-substituted γ-aminobutyric acid derivatives, which have demonstrated high pharmacological activity. For instance, derivatives like 4-amino-3-phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid have been used as nootropic agents and myorelaxants, respectively (Vasil'eva et al., 2016).

Improved Synthesis Techniques

Recent studies have focused on improving the synthesis techniques for compounds like 4-aminobutanenitrile, which is a key intermediate for neurological disorder therapeutics. An improved synthesis method involving Staudinger reduction has been developed to enhance the yield and stability of such compounds (Capon et al., 2020).

Structural Analysis in Medical Compounds

This compound derivatives have been used in structural analysis of medical compounds. For example, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of the inhibitor bestatin, was determined using X-ray crystallographic analysis of its derivatives (Nakamura et al., 1976).

Quantum Computational and Spectroscopic Studies

Quantum computational and spectroscopic studies have been conducted on derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid, to understand their molecular properties and potential therapeutic applications (Raajaraman et al., 2019).

Applications in Anticonvulsant Activity

Esters based on this compound have been synthesized and tested for potential anticonvulsant properties. These studies contribute to the development of new therapeutics for neurological disorders (Nesterkina et al., 2022).

Properties

IUPAC Name

2-amino-2-methyl-4-phenylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-11(13,9-12)8-7-10-5-3-2-4-6-10;/h2-6H,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTZBJTXIIILJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.